

Application Notes and Protocols for (DHQ)2PHAL-Catalyzed Dihydroxylation of Terminal Olefins

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Compound of Interest

Compound Name: (Dhq)2phal

Cat. No.: B110519

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These application notes provide a comprehensive overview and detailed protocols for the enantioselective dihydroxylation of terminal olefins utilizing the chiral ligand **(DHQ)2PHAL**. This reaction, a cornerstone of asymmetric synthesis, is a specific application of the Sharpless Asymmetric Dihydroxylation, which furnishes chiral vicinal diols, crucial intermediates in the synthesis of pharmaceuticals and other biologically active compounds.^{[1][2][3][4][5]}

The **(DHQ)2PHAL** ligand, derived from the cinchona alkaloid dihydroquinine, is a key component of the commercially available reagent mixture "AD-mix- α ". This mixture also contains the osmium source ($K_2OsO_2(OH)_4$), a stoichiometric reoxidant ($K_3Fe(CN)_6$), and a base (K_2CO_3), providing a convenient and reliable system for asymmetric dihydroxylation. The use of a catalytic amount of the expensive and toxic osmium tetroxide is a significant advantage of this method, with the stoichiometric oxidant regenerating the active Os(VIII) species in the catalytic cycle.

Stereoselectivity

The choice of the chiral ligand dictates the facial selectivity of the dihydroxylation. The **(DHQ)2PHAL** ligand directs the hydroxylation to the α -face of the olefin when the substituents are arranged according to the Sharpless mnemonic. For terminal olefins ($R-CH=CH_2$), this generally leads to the formation of the (R)-diol. Conversely, its pseudoenantiomer,

(DHQD)2PHAL (found in AD-mix- β), directs the dihydroxylation to the β -face, typically yielding the (S)-diol.

Data Presentation: Dihydroxylation of Terminal Olefins with (DHQ)2PHAL (AD-mix- α)

The following table summarizes the results for the asymmetric dihydroxylation of various terminal olefins using (DHQ)2PHAL as the chiral ligand.

Olefin Substrate	Product	Yield (%)	Enantiomeric Excess (ee, %)
Styrene	(R)-1-Phenyl-1,2-ethanediol	77	94
1-Hexene	(R)-1,2-Hexanediol	99	92
1-Vinylnaphthalene	(R)-1-(1-Naphthyl)-1,2-ethanediol	93	8 (with immobilized ligand)

Note: The data for 1-Vinylnaphthalene was obtained using an immobilized (DHQD)2PHAL ligand which may account for the lower enantioselectivity. Data for Styrene and 1-Hexene are representative examples of the high selectivity achievable with this method.

Experimental Protocols

General Protocol for Asymmetric Dihydroxylation of a Terminal Olefin using AD-mix- α

This protocol is a general guideline for the dihydroxylation of 1 mmol of a terminal olefin.

Materials:

- AD-mix- α
- Terminal olefin

- tert-Butanol
- Water
- Ethyl acetate
- Anhydrous sodium sulfite or sodium thiosulfate
- Anhydrous magnesium sulfate
- Silica gel
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, combine AD-mix- α (approximately 1.4 g per 1 mmol of olefin) with a 1:1 mixture of tert-butanol and water (10 mL total volume per 1.4 g of AD-mix- α).
- **Dissolution:** Stir the mixture vigorously at room temperature until all solids dissolve, resulting in two clear phases. The lower aqueous phase should be a bright yellow color.
- **Cooling:** Cool the reaction mixture to 0 °C in an ice bath. Some salts may precipitate upon cooling.
- **Substrate Addition:** Add the terminal olefin (1 mmol) to the cooled, stirring reaction mixture.
- **Reaction Monitoring:** Continue to stir the mixture vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).

- **Quenching:** Upon completion of the reaction (typically 6-24 hours), quench the reaction by adding a solid quenching agent such as sodium sulfite or sodium thiosulfate (approximately 1.5 g per 1.4 g of AD-mix- α). Stir the mixture for about 1 hour, during which the color should change from yellow/brown to a lighter shade.
- **Extraction:** Add ethyl acetate (10 mL) to the reaction mixture and stir for a few minutes. Allow the layers to separate. If the product is water-soluble, repeated extractions with ethyl acetate may be necessary.
- **Separation:** Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with additional portions of ethyl acetate (2 x 10 mL).
- **Drying and Filtration:** Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and wash the filter cake with ethyl acetate.
- **Solvent Removal:** Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude diol.
- **Purification:** Purify the crude product by flash chromatography on silica gel or by recrystallization to obtain the pure vicinal diol.

Safety Precautions:

- AD-mix contains osmium, which is highly toxic. Handle the reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, lab coat, safety glasses).
- AD-mix also contains potassium ferricyanide, which can release cyanide gas if acidified. NEVER add acid to the AD-mix or the reaction waste.
- Dispose of all osmium-containing waste in a designated, properly labeled waste container.

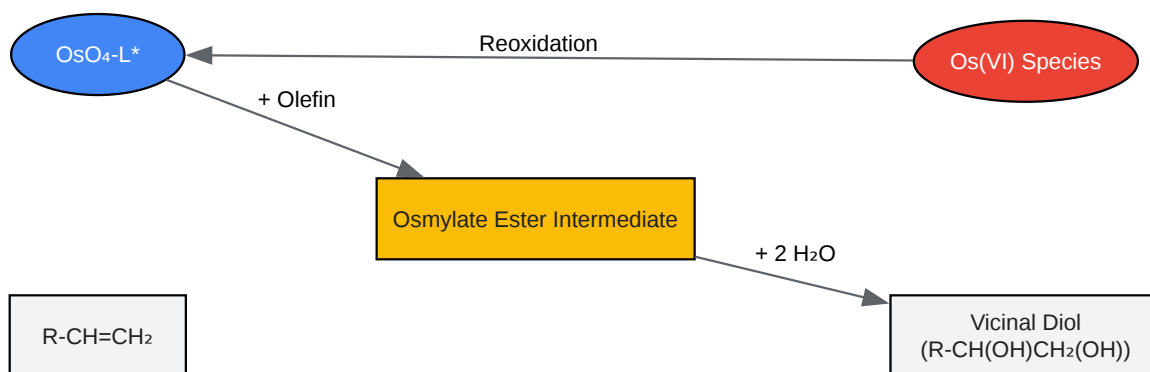
Visualizations

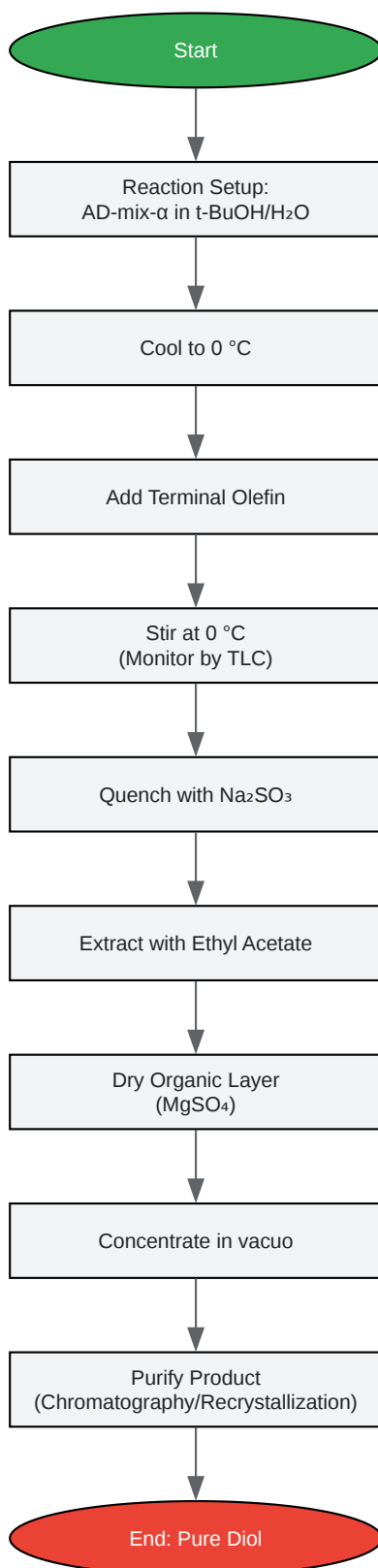
Catalytic Cycle of Sharpless Asymmetric Dihydroxylation

Reoxidation
($\text{K}_3\text{Fe}(\text{CN})_6$)

Hydrolysis
(2 H_2O)

[3+2] Cycloaddition





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